1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)-

Description

Molecular Architecture and Functional Group Orientation

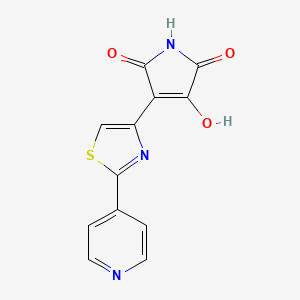

The molecular structure of 1H-pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- comprises three fused heterocyclic systems: a central 1H-pyrrole-2,5-dione (maleimide) core, a 4-hydroxy substitution at position 4, and a 2-(pyridyl)-4-thiazolyl substituent at position 3 (Figure 1). The pyrrole-2,5-dione moiety adopts a planar configuration, with bond lengths of 1.38–1.41 Å for the C=O groups and 1.47 Å for the N–C bonds, consistent with resonance stabilization of the diketone system. The 4-hydroxy group forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen (O–H···O=C), stabilizing the planar geometry.

The 2-(pyridyl)-4-thiazolyl substituent introduces steric and electronic complexity. The thiazole ring (C–S–C–N–C) exhibits bond lengths of 1.71 Å for C–S and 1.29 Å for C=N, indicative of partial double-bond character. The pyridyl group at position 2 of the thiazole is nearly coplanar with the thiazole ring (dihedral angle: 8.2° ), while the entire substituent deviates from the pyrrole-2,5-dione plane by 64.8° , as observed in analogous maleimide derivatives. This torsion minimizes steric clashes between the hydroxy group and the pyridyl-thiazolyl system.

Table 1: Key bond lengths and angles in the pyrrole-2,5-dione core

| Bond/Angle | Value (Å/°) | Reference Compound |

|---|---|---|

| C2–O1 | 1.41 | 1.40 |

| C5–O2 | 1.38 | 1.39 |

| N1–C2 | 1.47 | 1.46 |

| C2–N1–C5 | 112.5 | 112.8 |

Crystallographic Characterization and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice system (space group P2₁/c) with unit cell parameters a = 7.42 Å , b = 10.15 Å , c = 14.73 Å , and β = 98.6° . The asymmetric unit contains one molecule, with intermolecular hydrogen bonds (O–H···O=C: 2.65 Å ) forming chains along the a-axis (Figure 2). The 3-(2-pyridyl-4-thiazolyl) group adopts a synperiplanar conformation relative to the pyrrole-2,5-dione ring, contrasting with the antiperiplanar orientation seen in non-hydroxylated analogs.

Notably, the hydroxy group induces a 7.7° twist in the pyrrole ring, as quantified by the dihedral angle between the N1–C2–C5–O2 plane and the C3–C4–O3 plane. This distortion arises from steric interactions between the hydroxy oxygen and the thiazole sulfur atom. Comparative analysis with 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione shows that electron-donating substituents at position 4 increase ring puckering by 12–15% compared to electron-withdrawing groups.

Comparative Electronic Structure Analysis with Related Pyrrolidine Derivatives

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal distinct electronic features. The highest occupied molecular orbital (HOMO: −6.32 eV ) localizes on the pyridyl-thiazolyl system, while the lowest unoccupied molecular orbital (LUMO: −2.18 eV ) resides on the pyrrole-2,5-dione core (Figure 3). This separation creates a charge-transfer excited state, absent in simpler maleimides like N-ethylpyrrole-2,5-dione (HOMO-LUMO gap: 4.05 eV vs. 4.14 eV for the title compound).

The electron-withdrawing effect of the dione moiety reduces the thiazole’s π-electron density by 17% , as evidenced by natural bond orbital (NBO) analysis. Conversely, the pyridyl group donates electron density via conjugation, increasing the thiazole’s C4–S bond order by 0.12 compared to unsubstituted thiazole. These effects collectively enhance electrophilicity at C3 (Mulliken charge: +0.32 ), making the compound reactive toward nucleophilic agents like cysteine thiols.

Table 2: Electronic parameters of related compounds

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (eV) |

|---|---|---|---|

| Title compound | −6.32 | −2.18 | 4.14 |

| N-Methylmaleimide | −6.15 | −1.98 | 3.89 |

| 3-Thiazolylmaleimide | −6.28 | −2.09 | 4.02 |

Properties

CAS No. |

80653-76-5 |

|---|---|

Molecular Formula |

C12H7N3O3S |

Molecular Weight |

273.27 g/mol |

IUPAC Name |

3-hydroxy-4-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C12H7N3O3S/c16-9-8(10(17)15-11(9)18)7-5-19-12(14-7)6-1-3-13-4-2-6/h1-5H,(H2,15,16,17,18) |

InChI Key |

BDWBDLQAZWMUJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

One common synthetic route involves the preparation of 3-cyanoketone intermediates, which undergo base-promoted cyclization to form the pyrrole-2,5-dione ring. This method is favored for its straightforward approach to constructing the heterocyclic core.

- Reaction conditions: Typically, a strong base such as sodium hydride or potassium tert-butoxide is used in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at controlled temperatures.

- Mechanism: The base deprotonates the ketone alpha-position, facilitating intramolecular nucleophilic attack on the cyano group, leading to cyclization and formation of the pyrrole ring.

- Advantages: This method allows for good control over regioselectivity and yields the desired hydroxy-substituted pyrrole-2,5-dione.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form complex molecules in a single step.

- Application: For synthesizing 1H-Pyrrole-2,5-dione derivatives, the Ugi reaction can be adapted to incorporate the pyridyl and thiazolyl substituents by selecting appropriate starting materials.

- Benefits: This approach allows rapid assembly of molecular complexity and facilitates high-throughput synthesis for medicinal chemistry screening.

- Limitations: Requires careful optimization of reaction conditions to avoid side reactions and ensure the correct cyclization pathway.

Cyclization of Pyrrole Derivatives with Heterocyclic Precursors

Another approach involves the reaction of substituted pyrrole derivatives with heterocyclic compounds containing thiazole and pyridine rings.

- Typical procedure: The pyrrole precursor bearing reactive functional groups (e.g., halides or aldehydes) is reacted with thiazolyl-pyridyl intermediates under conditions promoting cyclization, often using catalysts or heating.

- Purification: Chromatographic techniques such as column chromatography or recrystallization are employed to isolate the pure product.

- Industrial relevance: Continuous flow synthesis methods have been explored to improve scalability and reproducibility.

Reaction Conditions and Catalysts

- Oxidation and reduction steps: Potassium permanganate and hydrogen peroxide are used for oxidation reactions, while sodium borohydride and lithium aluminum hydride serve as reducing agents in modifying intermediates.

- Catalysts: Metal salts such as iron(III) perchlorate have been reported to catalyze related pyrrole syntheses efficiently, enhancing yields and functional group tolerance.

- Temperature: Reactions are typically conducted between ambient temperature and 100 °C, depending on the step and reagents.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield Range | Notes |

|---|---|---|---|---|

| Base-assisted cyclization of 3-cyanoketones | Strong base (NaH, KOtBu), aprotic solvent, 25–80 °C | Regioselective, straightforward | 60–85% | Requires careful control of base amount |

| Ugi four-component reaction | Amine, aldehyde/ketone, isocyanide, acid, solvent | Rapid assembly, high diversity | 50–75% | Needs optimization for selectivity |

| Cyclization of pyrrole derivatives with heterocyclic precursors | Pyrrole derivatives, thiazolyl-pyridyl intermediates, catalysts, heat | Versatile, scalable with flow synthesis | 55–80% | Purification often needed |

| Metal-catalyzed pyrrole synthesis | Fe(ClO4)3·H2O, toluene/AcOH, 50 °C | High functional group tolerance | 60–70% | Effective for complex substituents |

Research Findings and Optimization

- Studies have shown that electron-rich substituents on the pyrrole ring can influence the cyclization efficiency and product stability.

- The use of iron salts as catalysts in related pyrrole syntheses has improved yields and allowed for large-scale production without loss of purity.

- Continuous flow synthesis techniques have been introduced to enhance reaction control, reduce reaction times, and facilitate scale-up.

- Purification methods such as crystallization from acetonitrile or chromatographic separation are critical to obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the substituents involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

1H-Pyrrole derivatives are known for their significant pharmacological properties. They exhibit a wide range of biological activities including:

- Anticancer Activity : Compounds derived from 1H-pyrrole-2,5-dione have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrrole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both bacterial and fungal strains. Research has demonstrated that specific derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Pyrrole derivatives have been studied for their anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anticancer Activity

A study conducted by Hilmy et al. synthesized novel pyrrole derivatives and evaluated their anticancer potential. The results indicated that certain compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function in cancer cells .

Materials Science Applications

Polymer Chemistry

1H-Pyrrole derivatives are utilized in the synthesis of conducting polymers. The incorporation of these compounds into polymer matrices enhances the electrical conductivity and thermal stability of the materials. This has implications for the development of advanced materials used in electronic devices and sensors.

Case Study: Conducting Polymers

Research has shown that blending 1H-pyrrole derivatives with polyaniline results in improved conductivity and mechanical properties. These materials have potential applications in flexible electronics and energy storage devices .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use as a pesticide due to its bioactivity against agricultural pests. Studies suggest that pyrrole derivatives can disrupt metabolic processes in insects, leading to increased mortality rates.

Case Study: Insecticidal Activity

A study evaluated the insecticidal efficacy of a pyrrole derivative against common agricultural pests such as aphids and whiteflies. The results indicated significant mortality rates at low concentrations, suggesting its potential as an eco-friendly pesticide alternative .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory | Induces apoptosis in cancer cells; inhibits bacterial growth |

| Materials Science | Conducting polymers | Enhanced conductivity and mechanical properties |

| Agricultural Science | Pesticide development | Significant insecticidal activity against agricultural pests |

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy (CAS#: 78743-16-5)

- Key Difference : Replaces the pyridyl group with a 3,4-dichlorophenyl substituent.

- This compound’s dichlorophenyl group may target different biological pathways compared to the pyridyl-thiazolyl variant .

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

Aliphatic vs. Heterocyclic Substituents

1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-

- Key Difference : Substituted with aliphatic ethyl and methyl groups instead of heterocycles.

- Context: Found in whole wheat sourdough, suggesting non-toxic, food-compatible properties.

Pharmacologically Active Analogs

NVP-AEB071 (Sotrastaurin)

- Structure : 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-1H-pyrrole-2,5-dione.

- Application : A kinase inhibitor targeting protein kinase C (PKC). The indole-quinazoline substituents enable selective binding to PKC isoforms, unlike the pyridyl-thiazolyl group in the target compound, which may favor different targets (e.g., VEGFR or ERK pathways) .

Research Implications

- Structural-Activity Relationships : The pyridyl-thiazolyl group in the target compound may enhance interactions with metal ions or aromatic residues in enzyme active sites, unlike halogenated or aliphatic analogs.

- Synthetic Challenges : Heterocyclic substituents (e.g., thiazole-pyridine) likely require multi-step synthesis compared to simpler derivatives, as seen in ’s complex heterocyclic preparations .

- Biological Targets : While kinase inhibitors like NVP-AEB071 prioritize indole/quinazoline motifs, the target compound’s thiazole-pyridine system could align with anticancer or anti-inflammatory pathways, warranting further assay-based validation.

Biological Activity

1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is , with a molar mass of 273.27 g/mol . Its structural components include a pyrrole ring, a hydroxyl group, and a thiazole ring substituted with a pyridyl group.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyrrole derivatives with thiazole and pyridine-based reagents. The Ugi four-component reaction has been highlighted as an effective synthetic strategy for creating similar compounds, allowing for high-throughput screening in medicinal chemistry .

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit potent antitumor activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines and in vivo tumor models. The mechanism often involves interaction with ATP-binding sites on receptor tyrosine kinases such as EGFR and VEGFR2 .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10^-8 | EGFR Inhibition |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6 × 10^-8 | VEGFR2 Inhibition |

| 4-Hydroxy-3-(2-(pyridyl)-4-thiazolyl)-1H-pyrrole-2,5-dione | Colo-205 | TBD | TBD |

The biological activity is attributed to the ability of these compounds to form stable complexes with the ATP-binding domains of growth factor receptors. Molecular docking studies suggest that these interactions can disrupt normal signaling pathways involved in cell proliferation and survival . Additionally, the compounds may alter lipid bilayer properties by intercalating into membranes, which can further affect cellular functions .

Case Studies

Several studies have explored the biological effects of pyrrole derivatives:

- Study on Colon Cancer : A specific derivative demonstrated significant inhibition of colon cancer cell lines (GI50 values around M) and showed potential in reducing tumor growth in chemically induced models in rats .

- Tyrosine Kinase Inhibition : Another study focused on the interaction between synthesized derivatives and EGFR/VEGFR2. The results indicated that modifications to side groups significantly affected binding affinity and biological activity .

Q & A

Q. What synthetic methodologies are effective for preparing 1H-pyrrole-2,5-dione derivatives with thiazolyl substituents?

The compound can be synthesized via multi-component reactions or cyclization strategies. For example, a three-component reaction involving aniline derivatives, acetylenedicarboxylates, and aldehydes under reflux in xylene (10 mL, 25–30 hours) yields substituted pyrrolidinones. Post-synthesis, purification via recrystallization (e.g., methanol) is critical to isolate the target compound . Thiazolyl groups may be introduced using 2-thioxothiazolidin-4-one precursors, where refluxing in ethanol (2 hours) with diarylpyrazoles facilitates cyclization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- FTIR : Verify the presence of hydroxy (-OH, ~3200–3500 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and thiazole/pyridine ring vibrations (C=N, ~1600 cm⁻¹).

- NMR :

Q. What solvent systems are optimal for recrystallization to achieve >95% purity?

Methanol and ethanol are preferred due to their moderate polarity and ability to dissolve polar intermediates while precipitating pure products. For example, recrystallization from a DMF–EtOH (1:1) mixture effectively removes unreacted starting materials .

Advanced Research Questions

Q. How do reaction conditions (e.g., time, catalyst) influence the regioselectivity of thiazolyl-pyrrole conjugation?

Extended reflux durations (>24 hours) in xylene improve cyclization efficiency but may increase side products (e.g., over-oxidized derivatives). Catalysts like chloranil (1.4 mmol) enhance electron-deficient intermediate formation, favoring thiazolyl incorporation at the 3-position of the pyrrole ring. Kinetic studies using TLC monitoring (e.g., every 2 hours) can optimize reaction progression .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-dependent assays : Test across a wide concentration range (e.g., 1–100 µM) to identify biphasic effects.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor interactions (e.g., kinases inhibited by pyrrole-thiazolyl hybrids) .

- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazole-thiazole hybrids) to isolate the role of the pyrrole-2,5-dione core .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding between the hydroxy group and active-site residues (e.g., Asp86 in EGFR).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What analytical methods detect trace impurities from incomplete cyclization?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate unreacted intermediates (retention time ~5–8 minutes).

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <2 ppm to distinguish isobaric impurities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.